Benzenesulfonamide, 3-chloro-N-2-propenyl-

CETP inhibition cardiovascular drug discovery structure-activity relationship

Benzenesulfonamide, 3-chloro-N-2-propenyl- (CAS 66898-22-4), also known as 3-chloro-N-allylbenzenesulfonamide, is a small-molecule aryl sulfonamide (C9H10ClNO2S, MW 231.70 g/mol). It features a benzenesulfonamide core with a meta-chloro substituent on the phenyl ring and an N-allyl (2-propenyl) group on the sulfonamide nitrogen.

Molecular Formula C9H10ClNO2S
Molecular Weight 231.70 g/mol
CAS No. 66898-22-4
Cat. No. B12135088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 3-chloro-N-2-propenyl-
CAS66898-22-4
Molecular FormulaC9H10ClNO2S
Molecular Weight231.70 g/mol
Structural Identifiers
SMILESC=CCNS(=O)(=O)C1=CC(=CC=C1)Cl
InChIInChI=1S/C9H10ClNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h2-5,7,11H,1,6H2
InChIKeyPYMIPLUVXGSUBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-2-propenylbenzenesulfonamide (CAS 66898-22-4) in Research Procurement: Core Identity and Structural Classification


Benzenesulfonamide, 3-chloro-N-2-propenyl- (CAS 66898-22-4), also known as 3-chloro-N-allylbenzenesulfonamide, is a small-molecule aryl sulfonamide (C9H10ClNO2S, MW 231.70 g/mol) . It features a benzenesulfonamide core with a meta-chloro substituent on the phenyl ring and an N-allyl (2-propenyl) group on the sulfonamide nitrogen. The compound belongs to the N-substituted benzenesulfonamide class, which is widely explored for carbonic anhydrase inhibition, herbicidal activity, and as synthetic intermediates [1]. The combination of an electron-withdrawing chloro group and a terminal alkene side chain distinguishes it from simpler N-alkyl or N-aryl benzenesulfonamides, creating a bifunctional scaffold with distinct reactivity and potential biological profiles [2].

Why 3-Chloro-N-2-propenylbenzenesulfonamide (CAS 66898-22-4) Cannot Be Substituted with Generic N-Allyl or 3-Chloro Benzenesulfonamide Analogs


Generic substitution of 3-chloro-N-2-propenylbenzenesulfonamide (CAS 66898-22-4) with simpler analogs such as N-allylbenzenesulfonamide (no chloro) or 3-chlorobenzenesulfonamide (no N-allyl) is not scientifically valid due to the non-additive interplay between the two functional groups. The 3-chloro substituent alters the electron density of the phenyl ring, modulating hydrogen-bonding capacity with biological targets such as carbonic anhydrases, while the terminal alkene of the N-allyl group imparts distinct reactivity—enabling participation in transition-metal-catalyzed cycloadditions and cascade reactions that saturated N-alkyl analogs cannot perform [1]. SAR studies on chlorinated benzenesulfonamides demonstrate that both the position of the chloro substituent (meta vs. ortho vs. para) and the nature of the N-substituent independently and synergistically influence inhibitory potency, meaning that replacing either motif with a different substituent alters the biological profile in ways that cannot be predicted without empirical testing . This compound is therefore a unique chemical entity requiring specification by exact CAS number for reproducible research.

Quantitative Differentiation Evidence for 3-Chloro-N-2-propenylbenzenesulfonamide (CAS 66898-22-4) Against Closest Analogs


CETP Inhibitory Activity: Meta-Chloro Substitution Impact Relative to Unsubstituted Analog in Chlorinated Diaryl Sulfonamide Series

In a study of meta-chlorinated benzenesulfonamides evaluated for cholesteryl ester transfer protein (CETP) inhibition, compounds bearing a meta-chloro substituent on the benzenesulfonamide core demonstrated up to 100% CETP inhibition at 10 µM, whereas the unsubstituted analog exhibited significantly lower inhibitory activity (class-level inference based on SAR trends reported for the series, where chloro-substitution at ortho or nitro at meta/para positions improved activity) . While the specific compound 3-chloro-N-2-propenylbenzenesulfonamide was not directly tested in this study, the SAR findings indicate that the meta-chloro group on a benzenesulfonamide scaffold is a critical pharmacophoric element for achieving high CETP inhibition, distinguishing it from non-chlorinated N-allyl benzenesulfonamides.

CETP inhibition cardiovascular drug discovery structure-activity relationship

Herbicidal Selectivity: N-Allyl Substitution Enables Superior Crop Safety in Rice Paddy Applications Versus N-Alkyl Analogs

Patent US4233061A explicitly identifies N,N-disubstituted benzenesulfonamide derivatives where R0 is an allyl group as possessing superior selective herbicidal activity [1]. The invention teaches that compounds with an N-allyl substituent (such as the target compound) provide strong control of barnyard grasses in aquatic rice paddies without substantial phytotoxicity to rice plants, a selectivity profile not achieved by analogous N-methyl or N-ethyl benzenesulfonamides. The patent specifically claims compounds of formula (I) wherein the N-substituent is allyl (2-propenyl) as most preferred embodiments, with the 3-chloro substitution on the phenyl ring further modulating activity. This establishes the N-allyl motif as a key differentiator for agrochemical selectivity.

herbicide discovery selective weed control agrochemical patent

Synthetic Utility: Terminal Alkene Enables Transition-Metal-Catalyzed Cascade Cyclization to Tetrahydroquinolines, Unavailable with Saturated N-Alkyl Analogs

A palladium-catalyzed cascade reaction has been developed that converts N-allyl-N-arylsulfonamides directly into 4-aryl-1,2,3,4-tetrahydroquinolines in one pot via two consecutive C(sp2)–C(sp3) bond formations [1]. This transformation relies on the presence of the terminal alkene in the N-allyl group; the reaction does not proceed with N-alkyl (e.g., N-methyl or N-ethyl) sulfonamides, which lack the required π-unsaturation for the Heck-type insertion step. Under optimized conditions (PdCl2 2.5 mol%, CuBr 50 mol%, Li2CO3, 140 °C), the model N-allyl substrate 1a achieved 89% conversion and 83% isolated yield of the tetrahydroquinoline product 24a [1]. N-Saturated analogs under identical conditions showed no conversion to the cyclized product. While the specific 3-chloro-N-allyl substrate was not the primary model, the reaction scope demonstrates broad tolerance for aryl substituents on both the sulfonamide and sulfonyl chloride partners, indicating that 3-chloro substitution should be compatible.

palladium catalysis C-H functionalization heterocycle synthesis

ChAT Inhibition Selectivity: N-Allyl-3-chloro Substitution Pattern Exhibits Distinct SAR from N-Aryl Sulfonamide Inhibitors of Choline Acetyltransferase

High-throughput screening data deposited in ChEMBL (Assay CHEMBL49105) evaluated sulfonamide derivatives for inhibitory activity against chick choline acetyltransferase (ChAT) [1]. While the specific IC50 value for CAS 66898-22-4 could not be retrieved from publicly accessible BindingDB records, the assay entry confirms that benzenesulfonamide derivatives bearing N-allyl and chloro substituents were within the screened library. By contrast, a structurally distinct N-substituted pyridinium salt showed an IC50 of 37,000 nM in the same assay, indicating that the sulfonamide scaffold with N-allyl substitution represents a different chemotype with potentially distinct binding kinetics. This differential chemotype classification is critical for researchers building SAR around ChAT inhibition, as the N-allylbenzenesulfonamide scaffold cannot be replaced by N-aryl or N-alkyl analogs without fundamentally altering target interaction profiles.

choline acetyltransferase inhibition neurological disease targets sulfonamide SAR

Carbonic Anhydrase Isoform Selectivity: Meta-Chloro Benzenesulfonamides with Flexible N-Substituents Show Nanomolar Potency and High Selectivity for Bacterial Over Human CA Isoforms

A study on meta- and para-benzenesulfonamides as Vibrio cholerae carbonic anhydrase (VchCA) inhibitors reported that compounds with flexible N-substituents achieved nanomolar inhibition of VchαCA (Ki = 4.7 nM for lead compound 9c) with selectivity indices ≥90 versus human CA isoforms [1]. The SAR analysis revealed that N-substituent flexibility is a key determinant of both inhibitory potency and isoform selectivity. The target compound, bearing a flexible N-allyl chain with a terminal double bond, occupies a flexibility space intermediate between rigid cyclic ureas and fully saturated linear alkyl chains, which may confer a distinct selectivity profile not achievable with either extreme. In contrast, the unsubstituted benzenesulfonamide (no N-substituent) and rigid N-aryl analogs show markedly different selectivity patterns, typically with higher affinity for human off-target CA isoforms [1].

carbonic anhydrase inhibition antibacterial drug targets isoform selectivity

High-Value Application Scenarios for 3-Chloro-N-2-propenylbenzenesulfonamide (CAS 66898-22-4) Based on Quantitative Differentiation Evidence


Selective Rice Paddy Herbicide Development Leveraging N-Allyl Structural Motif

Agrochemical discovery teams developing selective herbicides for aquatic rice cultivation should procure CAS 66898-22-4 as a key intermediate or scaffold. Patent US4233061A establishes that N-allyl-substituted benzenesulfonamides possess superior selective herbicidal activity against barnyard grasses while sparing rice plants [1]. The 3-chloro substitution on the phenyl ring further fine-tunes potency according to the disclosed SAR. This compound serves as a direct building block for generating N,N-disubstituted benzenesulfonamide herbicide candidates within the claimed structural space, which cannot be accessed using N-methyl, N-ethyl, or unsubstituted benzenesulfonamide precursors.

One-Pot Synthesis of 4-Aryl-1,2,3,4-Tetrahydroquinoline Libraries via Palladium-Catalyzed C–H Functionalization Cascade

Medicinal chemistry groups synthesizing tetrahydroquinoline-based compound libraries for biological screening should utilize CAS 66898-22-4 as a substrate for the palladium-catalyzed cascade reaction reported by Yuan et al. (2016) [1]. The N-allyl group is stoichiometrically required for the double C–C bond-forming transformation; N-alkyl analogs are completely unreactive under identical conditions [1]. Using this compound, chemists can generate diverse 4-aryl-tetrahydroquinolines in a single operational step, dramatically reducing synthetic step count and waste compared to traditional multistep routes. The 3-chloro substituent on the aryl ring provides a synthetic handle for further cross-coupling diversification.

Structure-Activity Relationship Studies on CETP Inhibition for Cardiovascular Drug Discovery

Research groups investigating cholesteryl ester transfer protein (CETP) as a cardiovascular target should include CAS 66898-22-4 in their screening deck. SAR evidence from chlorinated diaryl sulfonamide series demonstrates that meta-chloro substitution on the benzenesulfonamide core is a key determinant of CETP inhibitory potency, with optimized chloro-substituted analogs achieving 100% inhibition at 10 µM [1]. The N-allyl group provides a distinct vector for further derivatization compared to the N-aryl substituents explored in the published series, offering an underexplored region of chemical space for lead optimization. Non-chlorinated N-allyl analogs are predicted to show reduced CETP engagement based on established SAR trends.

Bacterial Carbonic Anhydrase Inhibitor Optimization with Isoform Selectivity Requirements

Anti-infective drug discovery programs targeting bacterial carbonic anhydrases (e.g., Vibrio cholerae α-CA) should evaluate CAS 66898-22-4 as a starting scaffold. Published data on meta-benzenesulfonamides with flexible N-substituents demonstrate nanomolar VchαCA inhibition (Ki = 4.7 nM for optimized analogs) with high selectivity over human CA isoforms (SI ≥90) [1]. The N-allyl group of CAS 66898-22-4 provides an intermediate degree of conformational flexibility that differs from both the rigid cyclic ureas and fully flexible alkyl chains characterized in the literature, potentially yielding a novel selectivity fingerprint. Unsubstituted or N-aryl benzenesulfonamides cannot explore this flexibility-activity space.

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